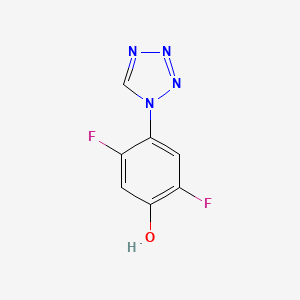

2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoro-4-(tetrazol-1-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N4O/c8-4-2-7(14)5(9)1-6(4)13-3-10-11-12-13/h1-3,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAURNZYUSYOAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)O)F)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682177 | |

| Record name | 2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-38-9 | |

| Record name | Phenol, 2,5-difluoro-4-(1H-tetrazol-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule. By analyzing the interaction of infrared radiation or laser light with the molecular vibrations, a detailed fingerprint of the compound can be obtained.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the characteristic functional groups present in 2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays bands corresponding to specific vibrational modes.

The FTIR spectrum of this compound is expected to exhibit several key absorption bands. A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, often broadened due to intermolecular hydrogen bonding. The aromatic C-H stretching vibrations typically appear around 3100-3000 cm⁻¹.

The tetrazole ring has several characteristic vibrations. The N-H stretching vibration within the tetrazole ring is expected in the range of 3150-3050 cm⁻¹. The C=N and N=N stretching vibrations of the tetrazole ring are anticipated to produce sharp bands in the 1600-1400 cm⁻¹ region. Aromatic C=C stretching vibrations from the benzene (B151609) ring will also appear in this region, typically between 1600 and 1450 cm⁻¹.

The presence of carbon-fluorine bonds is confirmed by strong absorption bands in the 1300-1100 cm⁻¹ range, corresponding to the C-F stretching vibrations. The in-plane and out-of-plane bending vibrations for the aromatic C-H bonds and the O-H bond will be observed at lower wavenumbers.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 | O-H Stretch | Phenolic Hydroxyl |

| 3150-3050 | N-H Stretch | Tetrazole Ring |

| 3100-3000 | Aromatic C-H Stretch | Benzene Ring |

| 1600-1500 | C=N Stretch | Tetrazole Ring |

| 1550-1450 | N=N Stretch | Tetrazole Ring |

| 1600-1450 | Aromatic C=C Stretch | Benzene Ring |

| 1300-1100 | C-F Stretch | Aryl Fluoride (B91410) |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic ring are expected to produce a strong, sharp band. The symmetric C-F stretching vibrations would also be Raman active. The vibrations of the tetrazole ring, especially the ring breathing modes, are also anticipated to be prominent in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed carbon-hydrogen framework and the electronic environment of specific nuclei within a molecule.

Proton NMR (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound provides information about the number and environment of the hydrogen atoms. docbrown.info The spectrum is expected to show three distinct signals corresponding to the phenolic proton, the tetrazole proton, and the two aromatic protons.

The phenolic O-H proton is expected to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, typically in the range of 9-11 ppm. The proton on the tetrazole ring (C-H) is anticipated to resonate as a singlet at a downfield position, likely between 8.5 and 9.5 ppm, due to the electron-withdrawing nature of the nitrogen atoms. rsc.org

The two aromatic protons on the difluorophenol ring are in different chemical environments and will appear as distinct signals. The proton at the 3-position (H-3) and the proton at the 6-position (H-6) will be split by the adjacent fluorine atoms and by each other. This would result in complex multiplet patterns, likely appearing in the aromatic region between 7.0 and 8.0 ppm. docbrown.info

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.0 - 11.0 | br s | 1H | Phenolic OH |

| 8.5 - 9.5 | s | 1H | Tetrazole CH |

| 7.0 - 8.0 | m | 2H | Aromatic CH |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. docbrown.info For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.

The carbon atom of the tetrazole ring is expected to appear in the range of 140-150 ppm. The carbon atoms of the benzene ring will show characteristic shifts influenced by the hydroxyl and fluorine substituents. The carbon atom attached to the hydroxyl group (C-1) is expected to be deshielded, appearing around 150-160 ppm. The carbons directly bonded to the fluorine atoms (C-2 and C-5) will show large C-F coupling constants and will resonate in the range of 145-155 ppm. The remaining aromatic carbons will appear in the typical aromatic region of 110-130 ppm. oregonstate.eduorganicchemistrydata.org

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| 150-160 | C-OH |

| 145-155 (d, ¹JCF) | C-F |

| 140-150 | C-tetrazole |

| 125-135 | C-N |

| 110-125 (d) | Aromatic C-H |

(d = doublet, ¹JCF = one-bond carbon-fluorine coupling constant)

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atoms in a molecule. alfa-chemistry.com For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at the 2- and 5-positions.

The chemical shifts of these fluorine atoms will be influenced by the electronic effects of the hydroxyl and tetrazolyl substituents. The signals are expected to appear as multiplets due to coupling with the adjacent aromatic protons. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to a standard like CFCl₃. nih.govucsb.edu The precise chemical shifts and coupling constants provide valuable structural information.

Table 4: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| -110 to -130 | m | F at C-2 |

| -120 to -140 | m | F at C-5 |

(m = multiplet)

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, TOCSY) for Connectivity Elucidation

While one-dimensional NMR provides initial data on the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms within the this compound molecule. Although specific experimental 2D NMR spectra for this compound are not widely available in published literature, the known ¹H NMR data allows for a theoretical elucidation of the expected correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, the primary expected correlation would be between the two aromatic protons on the phenolic ring. A cross-peak would confirm their spatial proximity (typically through three bonds, ³J-coupling).

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would show correlations between the aromatic protons and their directly bonded aromatic carbons, as well as a correlation between the tetrazole proton and its corresponding carbon. This is crucial for assigning the carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying connections across quaternary (non-protonated) carbons. For this molecule, key HMBC correlations would be expected from the aromatic protons to the carbon atoms bearing the fluorine, oxygen, and tetrazole substituents. For instance, the proton on the tetrazole ring would show a correlation to the carbon atom of the phenyl ring to which the tetrazole is attached.

TOCSY (Total Correlation Spectroscopy): A TOCSY experiment establishes correlations between all protons within a given spin system. In the case of this compound, the two aromatic protons would show correlation to each other, defining the phenolic spin system.

These 2D NMR techniques, used in concert, would provide an unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the aromatic ring and the connectivity of the tetrazole moiety.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is critical for determining the precise molecular formula of a compound. For this compound, the molecular formula is C₇H₄F₂N₄O. The theoretical exact mass can be calculated based on the most abundant isotopes of each element. An experimental HRMS measurement would aim to match this theoretical value to within a very small tolerance (typically < 5 ppm), providing strong evidence for the proposed molecular formula.

Data derived from public chemical databases and patent literature.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of this fragmentation provides a molecular fingerprint that can be used to confirm the structure. For this compound, fragmentation would likely involve several key pathways:

Loss of N₂: The tetrazole ring is known to be a source of facile fragmentation, often losing a molecule of nitrogen gas (N₂, 28 Da). This would result in a significant fragment ion.

Cleavage of the C-N bond: The bond connecting the phenyl ring to the tetrazole ring could cleave, leading to fragments corresponding to the difluorophenol moiety and the tetrazole ring.

Loss of CO: Phenolic compounds can undergo fragmentation involving the loss of carbon monoxide (CO, 28 Da) from the aromatic ring.

Analysis of the relative abundance of these and other fragment ions in the mass spectrum would provide corroborating evidence for the connectivity and functional groups present in this compound.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is used to study the electronic structure of conjugated systems. The this compound molecule contains a phenolic ring conjugated with a tetrazole system, which is expected to give rise to characteristic absorption bands in the UV region. The absorption maxima (λ_max_) would correspond to π → π* transitions within the conjugated aromatic and heterocyclic systems. While specific experimental UV-Vis spectra for this compound are not readily found in the literature, phenolic compounds typically exhibit strong absorptions. The position and intensity of these absorptions would be influenced by the fluorine substituents and the tetrazole ring, which act as auxochromes and can modify the electronic distribution within the chromophore.

X-ray Diffraction (XRD) Analysis

Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Conformation

Single crystal X-ray diffraction stands as the definitive method for elucidating the precise atomic arrangement of a crystalline solid. This technique allows for the unambiguous determination of bond lengths, bond angles, and torsional angles, providing a detailed three-dimensional model of the molecule. For this compound, this analysis would reveal the planarity or non-planarity of the phenyl and tetrazole rings, the conformation of the linkage between them, and the specific geometry imposed by the fluorine substituents.

While specific crystallographic data for this compound is not publicly available in the searched literature, studies on structurally related molecules, such as other substituted phenols or tetrazoles, demonstrate the power of this technique. redalyc.orgmdpi.com For instance, in similar heterocyclic compounds, X-ray diffraction has been used to confirm molecular structures and analyze intermolecular interactions like hydrogen bonding and π-π stacking, which are crucial for understanding the supramolecular assembly in the solid state. redalyc.org

A hypothetical data table for the crystallographic parameters of this compound, were it to be determined, would resemble the following:

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₄F₂N₄O |

| Formula Weight | 198.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor | Value |

Note: The values in this table are placeholders and would be determined experimentally.

Polymorphism and Solvatomorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, and solvatomorphism, the incorporation of solvent molecules into the crystal lattice, are critical aspects of solid-state chemistry. Different polymorphs or solvatomorphs can exhibit distinct physical properties, including solubility, melting point, and stability, which are of paramount importance in the pharmaceutical and materials industries.

Currently, there are no specific published studies on the polymorphism or solvatomorphism of this compound. Such a study would involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). The identification and characterization of different solid forms are crucial for ensuring the consistency and performance of the final product.

Other Spectroscopic Methods

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Since this compound is an achiral molecule, it would not exhibit a CD spectrum. However, if a chiral center were to be introduced into the molecule, for example, by derivatization with a chiral auxiliary or through the synthesis of a chiral analog, CD spectroscopy would be an invaluable tool for determining the absolute configuration and studying conformational changes in solution. As of now, no studies on chiral derivatives of this compound utilizing CD spectroscopy have been reported in the searched scientific literature.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique that detects species with unpaired electrons, such as free radicals. In the context of this compound, ESR spectroscopy would be relevant if the molecule were to be involved in reactions that generate radical intermediates, for instance, through oxidation of the phenolic hydroxyl group. Such studies could provide insights into reaction mechanisms and the stability of the resulting radicals. There is currently no available literature reporting the use of ESR spectroscopy to study radical intermediates of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational studies, providing a detailed understanding of the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a preferred method for optimizing molecular geometry, determining the most stable three-dimensional arrangement of atoms in a molecule. nih.gov For 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol, DFT calculations, often employing functionals like B3LYP, are used to predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net This process involves finding the minimum energy conformation on the potential energy surface. nih.gov The optimized geometry provides a foundational understanding of the molecule's steric and electronic properties.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

| Bond Lengths (Å) | C-F | 1.35 |

| C-O | 1.36 | |

| C-N (ring) | 1.38 | |

| N-N (tetrazole) | 1.33 | |

| **Bond Angles (°) ** | C-C-F | 119.5 |

| C-O-H | 109.0 | |

| C-N-N (tetrazole) | 108.0 | |

| Dihedral Angles (°) | F-C-C-N | 180.0 |

| C-C-N-N | 0.0 |

Note: The values in this table are illustrative and represent typical bond lengths and angles that would be determined through DFT calculations.

The choice of a basis set is a critical aspect of DFT calculations, influencing the accuracy and computational cost of the study. researchgate.net A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets, such as 6-311++G(d,p), provide more flexibility in describing the electron distribution and lead to more accurate results, but at a higher computational expense. researchgate.net The selection of an appropriate basis set, like the Pople-style basis sets (e.g., 6-31G(d,p)) or Dunning's correlation-consistent basis sets, involves a trade-off between the desired accuracy and the computational resources available. The efficiency of the calculation is paramount, especially for larger molecules, to ensure that the study is feasible within a reasonable timeframe.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity. youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive. For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) (Illustrative) | Role in Reactivity |

| HOMO | -8.50 | Electron Donor (Nucleophilicity) |

| LUMO | -1.20 | Electron Acceptor (Electrophilicity) |

| HOMO-LUMO Gap | 7.30 | Indicator of Chemical Reactivity and Stability |

Note: These energy values are hypothetical and serve to illustrate the output of an FMO analysis.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is a valuable tool for understanding intermolecular interactions, particularly in biological systems. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the tetrazole ring and the oxygen atom of the phenol (B47542) group, indicating these as sites for hydrogen bonding and electrophilic interactions.

Conformational Analysis

Conformational analysis explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

Potential Energy Surface (PES) scans are computational methods used to investigate the energy changes associated with molecular rotations and to identify stable conformers and transition states. nih.gov By systematically changing a specific dihedral angle and calculating the energy at each step, a PES can be generated. This analysis is crucial for understanding the rotational barriers between different conformers of this compound, for instance, the rotation of the tetrazole ring relative to the phenol ring. Furthermore, PES scans can be employed to study tautomerism, which is the chemical equilibrium between two or more interconvertible constitutional isomers. researchgate.net For the tetrazole moiety, different tautomeric forms are possible, and PES scans can help determine their relative stabilities and the energy barriers for their interconversion. uc.pt

In-Depth Computational Analysis of this compound Remains Elusive

Despite a thorough search of scientific literature and chemical databases, detailed computational and theoretical investigations for the compound this compound are not publicly available. While the compound is cataloged by chemical suppliers with the CAS Registry Number 1255574-38-9, specific research into its intermolecular interactions, predicted spectroscopic parameters, and advanced electronic structure is not found in published studies. guidechem.com

The inquiry for an in-depth article focusing on the computational and theoretical aspects of this compound, structured around a detailed outline, could not be fulfilled due to the absence of specific research data for this molecule. The required information, including data on hydrogen bonding, π-π stacking, predicted NMR chemical shifts, vibrational frequencies, Natural Bond Orbital (NBO) analysis, and Electron Localization Function (ELF) studies, is not present in the accessible scientific domain.

General computational methodologies for similar structures, such as other phenol derivatives or tetrazole-containing compounds, are well-established. researchgate.netbldpharm.comsemanticscholar.org These studies often employ Density Functional Theory (DFT) to probe molecular geometries, vibrational modes, and electronic properties. researchgate.net However, without specific application of these methods to this compound, any discussion would be speculative and fall outside the strict parameters of the requested article.

Basic Compound Information

While in-depth computational data is lacking, basic identifiers for this compound have been confirmed. cymitquimica.com

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1255574-38-9 guidechem.com |

| Molecular Formula | C₇H₄F₂N₄O cymitquimica.com |

| Molecular Weight | 198.13 g/mol cymitquimica.com |

| Synonyms | Phenol, 2,5-difluoro-4-(1H-tetrazol-1-yl)- cymitquimica.com |

Future computational research would be necessary to generate the specific data points required for a comprehensive analysis as outlined in the user's request. Such studies would provide valuable insights into the molecule's structure, reactivity, and spectroscopic signatures.

Advanced Electronic Structure Analysis

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and understand the nature of weak interactions within and between molecules. Based on the electron density and its derivatives, NCI analysis generates graphical plots that identify and characterize interactions such as hydrogen bonds, van der Waals forces, and steric repulsion. For this compound, this analysis elucidates the interplay of the different functional groups.

Detailed NCI analysis allows for the visualization and assessment of both attractive and repulsive interactions within the molecular structure. nih.gov The key non-covalent interactions expected for this compound would include:

Intramolecular Hydrogen Bonding: Potential, albeit weak, hydrogen bonding between the phenolic hydroxyl group and a nitrogen atom of the tetrazole ring or a fluorine atom. The formation of such quasi-rings can stabilize specific conformations of the molecule. mdpi.com

Fluorine Interactions: The highly electronegative fluorine atoms participate in various non-covalent interactions. chemistryworld.com These can include dipole-dipole interactions and weak hydrogen bonds with the phenolic proton. The presence of fluorine is known to modulate the physicochemical properties of molecules, partly through its influence on non-covalent interaction networks. nih.govfrontiersin.org

Intermolecular Interactions: In a condensed phase or a biological context, NCI analysis can predict how molecules of this compound would interact with each other or with other molecules. This includes hydrogen bonding from the phenol group to an acceptor and π-stacking interactions involving the phenyl and tetrazole rings.

The NCI plot for this molecule would typically show surfaces between interacting atoms. The color of these surfaces indicates the type and strength of the interaction, with blue often representing strong attractive forces (like hydrogen bonds), green indicating weak van der Waals interactions, and red signifying steric repulsion.

Computational Insights into Reactivity

Transition State Localization and Reaction Pathway Determination

Understanding the reactivity of this compound requires mapping the energetic pathways of its potential reactions. Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for localizing transition states and determining the minimum energy path for a chemical reaction. mdpi.comnih.gov

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. By locating this state, chemists can calculate the activation energy (Ea), which is a critical determinant of the reaction rate.

For a reaction involving this compound, such as the deprotonation of the phenolic hydroxyl group, the computational workflow would involve:

Reactant and Product Optimization: The geometries of the initial molecule (reactant) and the final molecule (product, e.g., the phenoxide ion) are optimized to find their lowest energy structures.

Transition State Search: Algorithms are used to search for the transition state structure connecting the reactant and product.

Frequency Calculation: A frequency calculation is performed on the located transition state. A valid transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

This process provides a detailed mechanistic understanding and allows for the quantitative prediction of reaction kinetics.

Acidity and Basicity Predictions (e.g., pKa)

The acidity of the phenolic proton in this compound is a key chemical property that can be accurately predicted using computational methods. The pKa value is directly related to the Gibbs free energy of the deprotonation reaction in a solvent. While experimental determination is standard, computational predictions offer valuable insights, especially for novel compounds.

The acidity is significantly influenced by the electron-withdrawing effects of the substituents on the phenol ring. Both the fluorine atoms and the tetrazolyl group are strongly electron-withdrawing, which stabilizes the resulting phenoxide anion and therefore increases the acidity (lowers the pKa) compared to unsubstituted phenol.

Table 1: Predicted Influence of Substituents on Phenol Acidity This table is illustrative, based on established chemical principles. Actual computed values may vary based on the level of theory and solvent model used.

| Compound | Key Substituents | Expected Electronic Effect | Predicted pKa (Relative to Phenol) |

|---|---|---|---|

| Phenol | -H | Reference | ~9.95 (Experimental) |

| 4-Nitrophenol | -NO2 (Strongly withdrawing) | Strong inductive and resonance stabilization of anion | Lower (~7.15) |

| 2,5-Difluorophenol (B1295083) | Two -F atoms (Strongly withdrawing) | Strong inductive stabilization of anion | Significantly Lower |

| This compound | Two -F atoms, One -Tetrazolyl group (Both strongly withdrawing) | Very strong cumulative inductive and resonance stabilization of anion | Substantially Lower |

Influence of Fluorine on Reaction Profiles

The inclusion of fluorine atoms in a molecule can dramatically alter its chemical properties and reaction profiles. emerginginvestigators.org In this compound, the two fluorine atoms exert a profound influence through several mechanisms.

Fluorination is recognized as an effective method for enhancing the chemical properties of compounds. emerginginvestigators.org The small size and high electronegativity of fluorine lead to several key effects: frontiersin.org

Inductive Effect: Fluorine is the most electronegative element, and its presence on the phenyl ring strongly withdraws electron density via the sigma bonds. This inductive effect lowers the pKa of the phenol and makes the aromatic ring more electron-poor, affecting its susceptibility to electrophilic or nucleophilic aromatic substitution reactions.

Metabolic Stability: In medicinal chemistry contexts, C-F bonds are exceptionally strong and can block sites of metabolism. Fluorination can therefore increase the metabolic stability and half-life of a compound. emerginginvestigators.org

Reaction Rate and Selectivity: The presence of fluorine can enhance component mobilities and increase the rate of certain reactions. d-nb.infouibk.ac.at It can also alter the stability of intermediates and transition states, thereby changing the selectivity and even the outcome of a chemical reaction. For instance, the electron-withdrawing nature of fluorine can stabilize anionic transition states, accelerating reactions that proceed through such intermediates.

Computational studies combining methods like DFT with 19F NMR have proven effective in investigating the reactivity and breakdown products of fluorinated compounds. nih.gov Such an approach for this compound could predict its environmental fate or metabolic pathways.

Chemical Reactivity and Reaction Mechanisms

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for several chemical reactions, although its reactivity is modulated by the electronic effects of the fluorine substituents.

The hydroxyl group is a powerful activating, ortho- and para-directing substituent in electrophilic aromatic substitution (SEAr) reactions. libretexts.orgwikipedia.org It enhances the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. libretexts.org However, in the case of 2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol , this activation is significantly counteracted by the strong deactivating effects of the two fluorine atoms and the electron-withdrawing tetrazole ring. uci.edu

Halogens and other electron-withdrawing groups decrease the ring's reactivity towards electrophiles. uci.edu The available positions for substitution on the phenol (B47542) ring are C3 and C6. The directing effects of the substituents are as follows:

-OH group: Ortho, para-directing (to C6 and C3, respectively).

-F at C2: Ortho, para-directing (to C3).

-F at C5: Ortho, para-directing (to C6).

Tetrazol-1-yl at C4: Meta-directing (to C3 and C6).

While the hydroxyl group strongly directs to the ortho (C6) and para (C3, relative to -OH) positions, the cumulative deactivation from the fluorine atoms makes typical SEAr reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions challenging. wikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction would require harsh conditions, and the regioselectivity would be a complex outcome of the competing directing effects. The substitution is most likely to occur at the C6 position, which is ortho to the activating hydroxyl group and meta to the deactivating tetrazole ring.

| Reaction Type | Reagents | Expected Product Outcome |

| Nitration | HNO₃ / H₂SO₄ | Substitution is difficult due to ring deactivation. If successful, likely yields 2,5-Difluoro-6-nitro-4-(1H-tetrazol-1-yl)phenol . |

| Halogenation | Br₂ / FeBr₃ | Substitution is difficult. If successful, likely yields 6-Bromo-2,5-difluoro-4-(1H-tetrazol-1-yl)phenol . |

| Sulfonation | Fuming H₂SO₄ | Substitution is difficult. If successful, likely yields 3,6-Difluoro-2-hydroxy-5-(1H-tetrazol-1-yl)benzenesulfonic acid . |

| Friedel-Crafts | R-Cl / AlCl₃ | Generally unsuccessful due to the strongly deactivated ring. |

A more facile reaction pathway involves the derivatization of the acidic phenolic proton. The hydroxyl group can be readily deprotonated by a suitable base (e.g., sodium hydride) to form a phenoxide ion. This nucleophilic phenoxide can then react with various electrophiles in O-alkylation or O-acylation reactions. These reactions are generally efficient for phenols and provide a common method for introducing a wide range of functional groups. nih.gov

O-Alkylation: Reaction of the corresponding phenoxide with alkyl halides (e.g., propyl bromide) or other alkylating agents like alkyl tosylates yields the corresponding ether. nih.gov

O-Acylation: Treatment with acylating agents such as acid chlorides (e.g., acetyl chloride) or anhydrides in the presence of a base (e.g., pyridine) produces the corresponding ester.

| Reaction | Reagent | General Product |

| O-Alkylation | Alkyl Halide (R-X) | 1-(2,5-Difluoro-4-alkoxyphenyl)-1H-tetrazole |

| O-Acylation | Acyl Chloride (RCOCl) | 2,5-Difluoro-4-(1H-tetrazol-1-yl)phenyl acetate (B1210297) |

Phenols can undergo oxidation to form quinones, typically requiring an oxidizing agent like Fremy's salt (potassium nitrosodisulfonate) or chromic acid. libretexts.orglibretexts.org The oxidation of This compound would be expected to yield the corresponding benzoquinone derivative. However, the presence of the electron-withdrawing fluoro and tetrazolyl groups may influence the oxidation potential and the stability of the resulting quinone.

Reactivity of the Tetrazole Ring

The tetrazole ring is an aromatic heterocycle with a high nitrogen content, which imparts unique reactivity. numberanalytics.com It is relatively stable but can participate in a range of reactions. nih.gov

The tetrazole ring contains multiple nitrogen atoms that can act as sites for both electrophilic and nucleophilic attack.

Electrophilic Attack: Alkylation is a common electrophilic reaction for tetrazoles. researchgate.net For 1-substituted tetrazoles like the title compound, further alkylation would lead to the formation of a quaternary tetrazolium salt. The attack would occur at one of the other nitrogen atoms in the ring.

Nucleophilic Attack: While the tetrazole ring itself is electron-rich, it can be susceptible to nucleophilic attack under certain conditions, often leading to ring cleavage. daneshyari.com The deprotonated tetrazolide anion, formed by removing the acidic proton from an unsubstituted tetrazole, is known to be a good nucleophile. chemicalforums.com In the case of This compound , the ring is already substituted at N1, but strong nucleophiles could potentially induce ring-opening reactions, particularly at elevated temperatures.

Tetrazole derivatives are known to undergo rearrangements or decomposition upon exposure to heat or UV light. nih.govnih.gov These reactions often involve the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process, leading to the formation of highly reactive intermediates. researchgate.net

Thermal Decomposition: Heating tetrazoles can lead to ring cleavage. researchgate.netresearchgate.net For 1,5-disubstituted tetrazoles, thermal decomposition can generate a nitrilimine intermediate. researchgate.netwikipedia.org For N-substituted tetrazoles, decomposition may begin with the direct elimination of nitrogen from the ring. researchgate.net Heating This compound would likely lead to its decomposition, potentially through the loss of N₂ to form a nitrene or other reactive species, followed by complex rearrangements. Studies on 5-benzhydryl-1H-tetrazole have shown decomposition pathways involving N-acetylation followed by nitrogen loss to form a nitrilimine, which can then be trapped or undergo further reactions. beilstein-journals.org A high-level theoretical study on tetrazole itself suggests that thermal decomposition involves tautomeric equilibria and leads to N₂ elimination. acs.org

Photochemical Rearrangements: Photolysis of tetrazoles typically results in cleavage of the ring and the formation of a variety of photoproducts. nih.govnih.gov The exact products depend heavily on the substituents and reaction conditions (e.g., solvent). researchgate.net Irradiation of This compound would be expected to cleave the tetrazole ring, extrude N₂, and generate highly reactive intermediates that could lead to a mixture of products. nih.gov

| Condition | General Outcome | Potential Intermediate |

| Thermal | Ring cleavage, N₂ extrusion | Nitrene, Nitrilimine |

| Photochemical | Ring cleavage, N₂ extrusion | Nitrilimine, Carbodiimide, Cyanamide |

Coordination Chemistry with Metal Centers (excluding biological implications)

While specific studies on the coordination of this compound with metal centers are not extensively documented in the literature, the behavior of related tetrazole-containing ligands provides significant insight into its potential. The tetrazole moiety is a versatile coordinating group, capable of acting as a ligand for a wide range of transition metals.

Research on similar ligands, such as di(1H-tetrazol-5-yl)methane and various phenylene-bis(1H-tetrazole) derivatives, demonstrates that the tetrazole ring can coordinate to metal centers in several ways. rsc.orgnih.gov It can act as a neutral ligand, coordinating through one of the nitrogen atoms, or it can be deprotonated to form a tetrazolate anion, which can then act as a bridging or chelating ligand. rsc.org The presence of multiple nitrogen atoms allows for diverse binding modes, leading to the formation of mononuclear complexes, as well as polynuclear structures like clusters and coordination polymers. rsc.orgnih.gov For instance, cobalt complexes with related tetrazole ligands have been shown to form tetranuclear and trinuclear clusters. rsc.org The specific coordination geometry and the resulting structure of the complex depend on the metal ion, the other ligands present, and the reaction conditions. rsc.orgnih.gov

Reactions Involving Fluorine Atoms

The two fluorine atoms on the aromatic ring of this compound are key to its reactivity, particularly in nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) of Fluorine

The fluorine atoms of this compound are activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the presence of strong electron-withdrawing groups on the aromatic ring: the tetrazolyl group and the second fluorine atom. masterorganicchemistry.com In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the electron-poor aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Fluorine is an excellent leaving group in SNAr reactions, often more so than other halogens like chlorine or bromine. masterorganicchemistry.com Its high electronegativity strongly polarizes the carbon-fluorine bond and activates the ring towards attack, and while the C-F bond is strong, its cleavage is not the rate-limiting step. masterorganicchemistry.com The stability of the Meisenheimer intermediate is the crucial factor. The electron-withdrawing tetrazolyl group at the C4 position provides stabilization for a negative charge developing at the C2 and C5 positions through resonance and inductive effects.

This electronic setup suggests that the compound can undergo sequential substitution reactions, where one fluorine atom is displaced first, followed by the second, potentially allowing for the introduction of two different nucleophiles. nih.gov The regioselectivity of the first substitution would be influenced by the relative activating effects of the substituents and the nature of the incoming nucleophile.

Table 1: Expected Reactivity in Nucleophilic Aromatic Substitution (SNAr) This table is based on general principles of SNAr reactivity and does not represent experimentally verified reactions for this specific compound.

| Nucleophile | Expected Product Type after Monosubstitution | Position of Substitution |

| Amine (R-NH₂) | 2-Amino-5-fluoro-4-(1H-tetrazol-1-yl)phenol | C2 or C5 |

| Thiolate (RS⁻) | 5-Fluoro-2-(organothio)-4-(1H-tetrazol-1-yl)phenol | C2 or C5 |

| Alkoxide (RO⁻) | 2-Alkoxy-5-fluoro-4-(1H-tetrazol-1-yl)phenol | C2 or C5 |

| Hydroxide (OH⁻) | Dihydroxy-4-(1H-tetrazol-1-yl)benzene derivative | C2 or C5 |

Defluorination Pathways

Fluorine as a Directing Group in Chemical Transformations

In the context of nucleophilic aromatic substitution, the fluorine atoms on this compound act primarily as activating groups and leaving groups rather than just directing groups. masterorganicchemistry.com However, their position relative to the potent electron-withdrawing tetrazolyl group is critical. The tetrazolyl group at C4 activates the ortho positions (C3 and C5) and the para position (C1, which is occupied). Since the fluorine atoms are located at C2 and C5, the fluorine at C5 is directly activated by being ortho to the tetrazolyl group. The fluorine at C2 is meta to the tetrazolyl group but is activated by the second fluorine atom at C5. This mutual activation makes both fluorine atoms susceptible to displacement.

For potential electrophilic aromatic substitution reactions, which are generally disfavored due to the electron-deficient nature of the ring, the fluorine atoms would act as deactivating, ortho-, para- directors.

Named Reactions and Synthetic Transformations Utilized

Catalyzed Cross-Coupling Reactions

There is no specific information available in the surveyed literature regarding the use of this compound as a substrate in catalyzed cross-coupling reactions.

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govrug.nl These reactions are prized for their atom economy, convergence, and ability to rapidly generate diverse molecular scaffolds. nih.gov For tetrazole-containing compounds, MCRs, such as the Ugi-tetrazole reaction, are instrumental in medicinal chemistry for creating libraries of potential drug candidates. nih.govrug.nlrug.nl

However, there is no specific research available that documents the use of this compound as a component in any multicomponent reaction. To explore its potential in scaffold diversification, research would need to be conducted to determine its compatibility and reactivity in established MCRs or to develop novel MCRs where it could serve as a key building block.

Mechanistic Studies

Understanding the detailed mechanism of a chemical reaction is fundamental to optimizing reaction conditions and designing new transformations. This involves studying the reaction pathway, identifying transient species, and elucidating the energetics of the process.

Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly the rate-determining step. libretexts.org It involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). libretexts.orgutdallas.edu A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step, while secondary KIEs provide information about changes in the bonding environment at or near the reaction center in the transition state. libretexts.org

No studies reporting the measurement or calculation of kinetic isotope effects for reactions involving this compound have been published. Such studies would be necessary to, for instance, understand the mechanism of a potential proton transfer from the phenolic hydroxyl group or other bond-breaking/forming events involving this compound.

Reaction Intermediates Identification

The direct observation or trapping of reaction intermediates provides crucial evidence for a proposed reaction mechanism. Techniques such as spectroscopy (NMR, IR, UV-Vis), mass spectrometry, and chemical trapping experiments are employed to identify these transient species. For example, in the synthesis of some tetrazole derivatives, nitrilium ions or other reactive intermediates have been proposed or identified.

There is no available research that identifies or characterizes any reaction intermediates formed from this compound during chemical transformations.

Computational Mechanistic Elucidation

Computational chemistry provides invaluable insights into reaction mechanisms that can be difficult to obtain experimentally. nsf.gov Methods like Density Functional Theory (DFT) are used to map potential energy surfaces, calculate the structures and energies of reactants, transition states, and products, and compute properties such as KIEs. nsf.gov This allows for the detailed elucidation of reaction pathways and the prediction of reactivity.

A computational mechanistic elucidation for any reaction involving this compound has not been reported in the literature. Such studies would be essential to complement experimental findings and provide a deeper understanding of its reactivity at a molecular level.

Applications in Chemical Sciences and Materials Research Excluding Biological/medicinal

Role in Synthetic Method Development

The reactivity of its functional groups—the phenolic hydroxyl and the tetrazole ring—makes 2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol a valuable tool for synthetic chemists.

The concept of using modular molecular components is central to the efficient construction of complex chemical architectures. semanticscholar.org Tetrazole-containing compounds, in particular, are recognized as important building blocks in organic synthesis. beilstein-journals.orgresearchgate.net They offer a stable heterocyclic core that can be incorporated into larger, more elaborate molecules. beilstein-journals.orgnih.gov Strategies employing tetrazole aldehydes as versatile building blocks have been developed to facilitate their inclusion in multicomponent reactions, thereby expanding the chemical space available for creating novel molecular structures. beilstein-journals.orgnih.gov

Following this established precedent, this compound can serve as a key building block. The phenolic -OH group provides a reactive site for a variety of chemical transformations, such as etherification, esterification, or participation in coupling reactions. These reactions allow for the covalent linking of the difluoro-tetrazolylphenyl scaffold to other molecular fragments, enabling the systematic assembly of complex target molecules. semanticscholar.org The presence of the fluorine atoms can also influence the reactivity and properties of the resulting molecules.

Functionalized scaffolds are core molecular structures that can be systematically modified to produce libraries of related compounds. The tetrazole ring is a prominent feature in many synthetic scaffolds due to its unique electronic properties and metabolic stability. nih.gov The use of tetrazole-based building blocks provides a direct and flexible method for integrating this moiety into diverse molecular frameworks. beilstein-journals.orgnih.gov

This compound is a prime candidate for use as a precursor in generating novel functionalized scaffolds. Its structure allows for modification at several points. For instance, the phenolic proton can be removed to generate a phenoxide, which can act as a nucleophile. The tetrazole ring itself, with its multiple nitrogen atoms, offers potential sites for coordination or other interactions. This versatility allows chemists to use the compound as a foundational structure, building upon it to create a wide array of derivatives with distinct chemical and physical properties.

Potential in Material Science

The combination of a fluorinated aromatic system and a high-nitrogen heterocycle suggests that this compound could be a valuable component in the design of new materials.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. mdpi.com Tetrazole-based molecules are particularly effective as ligands in MOF synthesis due to their multiple nitrogen atoms, which can coordinate to metal centers in various ways, leading to diverse and stable framework structures. rsc.orgresearchgate.net This has led to the development of tetrazole-based MOFs for applications such as selective gas adsorption. rsc.orgrsc.orgnih.gov

This compound possesses the necessary characteristics to be an excellent ligand for MOF synthesis. The nitrogen atoms of the tetrazole ring can act as coordination sites for metal ions, while the phenolic oxygen could also participate in binding, potentially leading to the formation of robust, multidimensional networks. The fluorine atoms on the phenyl ring can introduce properties such as hydrophobicity and thermal stability to the resulting MOF, and could influence the framework's pore size and surface chemistry, thereby affecting its performance in applications like gas separation and storage.

Table 1: Research on Tetrazole-based Metal-Organic Frameworks

| MOF System | Ligand Used | Key Findings | Reference |

| Copper-based MOF | N2,N4,N6-tris(4-(1H-tetrazol-5-yl)phenyl)-1,3,5-triazine-2,4,6-triamine | Formation of highly porous material with large mesopores. | rsc.org |

| Zinc and Cadmium MOFs | 5-[(2H-tetrazol-5-yl)amino]isophthalic acid | In-situ ligand formation led to MOFs with high selectivity for CO2 over N2 and CH4. | researchgate.netrsc.org |

| Flexible MOF | Tetrazole-Viologen based ligand | Framework exhibits reversible shrinking and swelling upon CO2 adsorption, showing high selectivity. | nih.gov |

The incorporation of specific monomers into polymer chains is a fundamental strategy for creating materials with desired properties. Fluorinated polymers are well-known for their chemical resistance, thermal stability, and low surface energy. Similarly, tetrazole-containing polymers are explored for their high nitrogen content, which can be advantageous for applications requiring high energy density or specific binding capabilities.

This compound is a promising monomer for creating novel functional polymers. The phenolic hydroxyl group can be used as a reactive handle to incorporate the molecule into polymer backbones, for example, through polyetherification or by conversion to an acrylate (B77674) or methacrylate (B99206) monomer followed by polymerization. The resulting polymer would possess both fluorine atoms and tetrazole rings, potentially combining the benefits of both classes of materials. Such polymers could exhibit enhanced thermal stability, specific solvent resistance, and unique surface properties, making them candidates for advanced coatings, membranes, or high-performance plastics.

The development of new fluorescent materials, or fluorophores, is a significant area of materials science. BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes are a versatile class of fluorophores known for their sharp absorption and emission peaks and high fluorescence quantum yields. researchgate.netthermofisher.com The properties of BODIPY dyes can be finely tuned by attaching different functional groups to the core structure. researchgate.net The synthesis of BODIPY derivatives containing phenolic subunits has been reported, and these materials can act as fluorescent pH probes. nih.gov

Given that this compound is a phenolic compound, it represents a valuable precursor for the synthesis of novel BODIPY derivatives. nih.gov By reacting the phenol (B47542) with a suitable BODIPY core, a new class of fluorophore could be created. The presence of the difluorophenyl and tetrazole groups would be expected to modulate the electronic structure of the BODIPY chromophore, thereby influencing its absorption and emission wavelengths, as well as its sensitivity to the chemical environment. Such novel materials could find applications as specialized fluorescent labels or sensors.

Table 2: Properties of Phenolic BODIPY Dyes

| BODIPY Derivative | Absorption Maxima (nm) | Emission Maxima (nm) | Key Feature | Reference |

| 4,4-difluoro-8-(4-hydroxyphenyl)-3,5-bis-(4-methoxyphenyl)-4-bora-3a,4a-diaza-s-indacene | 570-580 | 610-620 | Exceptionally large Stokes shift compared to other phenolic BODIPYs. | nih.gov |

| Other phenolic BODIPY derivatives | 493-515 | Varies | Show large fluorescent enhancement with increasing acidity; act as pH probes. | nih.gov |

| meso-triphenylamine-BODIPY | ~497 | ~513 | Shows colorimetric and fluorimetric response to Cu²⁺ and Fe³⁺ ions. | researchgate.net |

Chemical Probes and Reagents

The distinct spectroscopic signatures and reactivity of the fluorinated and tetrazole components of this compound make it a candidate for use as a specialized chemical probe and reagent.

The presence of fluorine atoms in the structure of this compound makes it particularly amenable to ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful analytical technique characterized by a wide chemical shift range and high sensitivity, which allows for the detection of subtle changes in the local electronic environment of the fluorine nuclei.

Furthermore, the combination of the phenol and tetrazole groups may give rise to interesting photophysical properties. Studies on other tetrazole-containing compounds have explored their luminescent characteristics. nih.gov The electronic properties of the difluorinated phenol ring, when conjugated with the tetrazole system, could potentially lead to fluorescence, which could be modulated by environmental factors, forming the basis for a fluorescent chemical sensor.

The application of fluorinated compounds in reaction monitoring is a well-established practice, primarily due to the utility of ¹⁹F NMR. researchgate.net Given the clean baseline and high sensitivity of ¹⁹F NMR, this compound could serve as a valuable tool for monitoring chemical reactions in several ways. If the compound is a reactant or a product, its ¹⁹F NMR signal can be directly monitored to track the progress of the reaction, determine reaction kinetics, and identify the formation of fluorinated byproducts. acs.org

The development of sensors for phenolic compounds is an active area of research due to their environmental and industrial relevance. nih.govmdpi.com While many sensing strategies rely on the electrochemical or spectroscopic properties of the phenol group itself, the unique features of this compound could offer advantages. For example, a sensor could be designed where the tetrazole moiety selectively binds to a target analyte, leading to a change in the electronic environment of the difluorinated phenol ring. This change could be detected through shifts in the UV-Vis absorption, fluorescence emission, or the ¹⁹F NMR spectrum.

Moreover, the tetrazole ring itself is known to interact with various species, and this interaction can be the basis for sensing. For instance, the coordination of metal ions by the tetrazole nitrogens could be transduced into a measurable signal. icm.edu.pl The presence of the difluorophenyl group provides a distinct spectroscopic handle (¹⁹F NMR) that is separate from the proton signals of the analyte or the background matrix, potentially leading to highly selective and interference-free sensing platforms.

Bioisosteric Replacement Studies (Focus on Chemical Principles, not biological outcome)

Bioisosterism is a strategy used in chemical design to replace a functional group with another that has similar steric, electronic, and physicochemical properties. nih.gov The tetrazole moiety is a well-known bioisostere for the carboxylic acid group and, in some contexts, the phenol group. nih.govacs.org The study of this compound and related structures provides valuable insights into the chemical principles underpinning these replacements.

The replacement of a phenol's hydroxyl group with a tetrazole, or the modification of a phenolic compound with a tetrazole, significantly alters its key physicochemical properties.

Acidity (pKa): The acidity of a functional group is a critical parameter in its interactions. Phenols are weakly acidic, with the pKa of phenol itself being approximately 10.0. The introduction of electron-withdrawing fluorine atoms generally increases the acidity of the phenol. For example, o-fluorophenol is more acidic than phenol (pKa ≈ 8.7). stackexchange.com In this compound, the two fluorine atoms and the electron-withdrawing tetrazole ring are expected to significantly lower the pKa of the phenolic proton compared to unsubstituted phenol, making it a stronger acid.

The 1H-tetrazole ring is also acidic, with a pKa value typically in the range of 4.5-4.9, which is comparable to that of a carboxylic acid. nih.gov This makes the tetrazole group a good mimic of a carboxylate anion at physiological pH.

Hydrogen Bonding: The phenolic hydroxyl group is both a hydrogen bond donor and acceptor. The tetrazole ring, specifically the N-H proton, is a hydrogen bond donor, and the nitrogen atoms with lone pairs are hydrogen bond acceptors. nih.gov The hydrogen bond acidity of a hydroxyl group can be quantified, and it is known to be influenced by the electronic environment. nih.gov The electron-withdrawing fluorine atoms in this compound would increase the hydrogen bond donating strength of the phenolic proton. The tetrazole ring itself is a strong hydrogen bond acceptor.

The following table provides a comparative overview of the expected physicochemical properties of a generic phenol, a fluorinated phenol, and a tetrazolyl phenol, illustrating the principles discussed.

| Property | Phenol | Fluorinated Phenol (e.g., 2,5-Difluorophenol) | Tetrazolyl Phenol (e.g., 4-(1H-tetrazol-5-yl)phenol) | This compound (Predicted) |

| Acidity (pKa of OH) | ~10.0 | Lower than 10 (more acidic) | Lower than 10 (more acidic) | Significantly lower than 10 (stronger acid) |

| Lipophilicity (logP) | Moderate | Higher than phenol | Higher than corresponding carboxylic acid | Higher than the non-fluorinated tetrazolyl phenol |

| H-bond Donor Strength | Moderate | Higher than phenol | Higher than phenol | Significantly higher than phenol |

| H-bond Acceptor Sites | Phenolic oxygen | Phenolic oxygen, fluorine atoms | Phenolic oxygen, tetrazole nitrogens | Phenolic oxygen, fluorine atoms, tetrazole nitrogens |

Note: The values for this compound are predicted based on the known effects of its constituent functional groups.

The shape and electronic landscape of a molecule are fundamental to its function in chemical and materials applications. The introduction of fluorine and a tetrazole ring has a profound impact on these properties.

Electrostatics: The high electronegativity of fluorine atoms leads to the formation of strong C-F bonds with significant dipole moments. In this compound, the two fluorine atoms will create a region of negative electrostatic potential on the side of the phenyl ring where they are located. The tetrazole ring also has a significant impact on the molecular electrostatic potential. The nitrogen-rich ring is highly polarized, with a region of negative potential associated with the lone pairs of the nitrogen atoms and a region of positive potential near the acidic N-H proton. acs.org

The combination of the difluorinated phenyl ring and the tetrazole moiety in this compound results in a complex and highly featured electrostatic potential map. This distinct electronic landscape can be strategically utilized in the design of new materials, for example, in crystal engineering to direct intermolecular interactions or in the design of ligands with specific binding properties for catalysts or receptors. The ability to fine-tune these electrostatic interactions through the placement of fluorine atoms and the tetrazole ring makes this class of compounds a versatile scaffold for chemical design.

Future Research Directions and Outlook for 2,5 Difluoro 4 1h Tetrazol 1 Yl Phenol Chemistry

Development of Greener Synthetic Pathways

The future of chemical synthesis for compounds like 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol is intrinsically linked to the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. Key areas of development include the use of sustainable catalysts and the adoption of environmentally benign reaction media.

Sustainable Catalyst Systems

Future research will likely focus on replacing traditional, often hazardous, catalysts with more sustainable alternatives for the synthesis of fluorinated aryl tetrazoles. The exploration of heterogeneous catalysts, such as zeolites and metal-organic frameworks (MOFs), offers significant advantages in terms of reusability and ease of separation from the reaction mixture. bohrium.com For instance, the use of natural zeolites like Natrolite has shown promise in the solvent-free synthesis of 1-substituted tetrazoles, a method that could be adapted for the production of this compound.

Nanomaterial-based catalysts are another promising frontier. Magnetic nanoparticles, for example, can be easily recovered using an external magnet, simplifying purification and reducing waste. nih.gov Research into magnetic nano-catalysts, such as Fe3O4 functionalized with organic ligands, has demonstrated high efficiency in the synthesis of 5-substituted tetrazoles and could be a key area of investigation for the synthesis of the target compound. nih.govresearchgate.net Furthermore, the development of biocatalysts and biodegradable catalysts could offer even more environmentally friendly synthetic routes. bohrium.com

Table 1: Comparison of Potential Sustainable Catalyst Systems

| Catalyst Type | Potential Advantages for Synthesis of this compound | Representative Examples from Literature |

| Zeolites | High thermal stability, shape selectivity, reusability, potential for solvent-free reactions. | Natrolite for 1-substituted tetrazoles. |

| Magnetic Nanoparticles | Easy separation and recovery, high surface area leading to high catalytic activity. | Fe3O4-based catalysts for tetrazole synthesis. nih.govresearchgate.net |

| Metal-Organic Frameworks (MOFs) | Tunable porosity and functionality, high catalytic activity. | CoFe2O4/Ni-BDC MOF composite for tetrazole synthesis. bohrium.com |

| Biocatalysts | High selectivity, mild reaction conditions, biodegradability. | General trend in greening heterocyclic synthesis. bohrium.com |

Solvent-Free or Aqueous Media Reactions

A significant push in green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Future research should prioritize the development of solvent-free or aqueous-based synthetic methods for this compound. Solvent-free reactions, often facilitated by grinding or microwave irradiation, can lead to higher efficiency, shorter reaction times, and a significant reduction in waste. springerprofessional.dersc.org The synthesis of 1,5-disubstituted tetrazoles has been successfully demonstrated under solvent-free conditions, suggesting the feasibility of this approach for the target molecule. springerprofessional.de

The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. nih.gov The Sharpless [3+2] cycloaddition of nitriles with sodium azide (B81097) to form tetrazoles has been effectively carried out in water using zinc salts as catalysts, a method that could be optimized for the synthesis of fluorinated aryl tetrazoles. nih.govresearchgate.net Additionally, microwave-assisted synthesis in aqueous media has been shown to accelerate reactions and improve yields for various heterocyclic compounds, presenting a viable green alternative for the synthesis of this compound. rsc.org The exploration of other green solvents, such as ionic liquids or deep eutectic solvents, could also provide new avenues for sustainable synthesis. rsc.org

Exploration of Novel Chemical Transformations

Beyond improving existing synthetic routes, future research should aim to discover and develop novel chemical transformations to functionalize this compound, thereby expanding its chemical space and potential applications.

C-H Functionalization Strategies

Direct C-H functionalization is a powerful tool in modern organic synthesis that avoids the need for pre-functionalized starting materials, thus improving atom economy and reducing synthetic steps. mdpi.com Future work on this compound could explore the selective C-H functionalization of the phenolic ring. Given the electronic nature of the difluoro-substituted ring, regioselective C-H arylation, alkylation, or amination could be achieved using transition-metal catalysis (e.g., palladium, ruthenium, or copper). rsc.orgacs.org For instance, methods for the direct intramolecular arylation of phenols have been developed and could be adapted for intermolecular reactions involving the target compound. acs.orgnih.gov The directing-group ability of the phenol (B47542) or the tetrazole moiety could be exploited to achieve high regioselectivity. youtube.com Research into transition-metal-free C-H functionalization methods, potentially utilizing strong bases or benzyne (B1209423) intermediates, could also provide greener and more cost-effective alternatives. acs.orgnih.gov

Photoredox Catalysis in Synthesis

Visible-light photoredox catalysis has emerged as a mild and powerful method for a wide range of organic transformations, including the formation of C-C and C-heteroatom bonds. researchgate.net This technique could be instrumental in the late-stage functionalization of this compound. Future research could focus on photoredox-catalyzed cross-coupling reactions to introduce new substituents onto the aromatic ring. For example, the photocatalytic generation of aryl radicals from the phenol or a suitable derivative could enable coupling with various partners. acs.org The dual C-F, C-H functionalization via photocatalysis offers a novel approach to construct multifluorinated biaryls and could be explored for the target molecule. nih.govacs.org Moreover, photoredox catalysis can facilitate reactions that are challenging to achieve through traditional thermal methods, opening up new avenues for the synthesis of novel derivatives of this compound under mild conditions. numberanalytics.com

Advanced Spectroscopic Characterization Techniques

A deeper understanding of the structure, properties, and reactivity of this compound and its derivatives will rely on the application of advanced spectroscopic techniques. Future research in this area will be crucial for quality control, mechanistic studies, and the rational design of new compounds.

The presence of fluorine atoms in the molecule makes ¹⁹F NMR a particularly powerful tool for characterization. nih.gov Advanced 2D NMR techniques, such as ¹H-¹⁹F HETCOR and ¹⁹F-¹⁹F COSY, can provide detailed information about the connectivity and spatial relationships between fluorine and other nuclei in the molecule. numberanalytics.comjeol.com These techniques will be invaluable for the unambiguous assignment of signals and the structural elucidation of new derivatives. Furthermore, the development of ¹⁹F-centered NMR analysis methods can facilitate the study of complex mixtures containing fluorinated compounds without the need for separation. nih.gov

In addition to experimental techniques, computational methods, particularly Density Functional Theory (DFT), will play a crucial role in predicting and understanding the spectroscopic properties of this compound. DFT calculations can be used to predict NMR chemical shifts, vibrational frequencies, and electronic transitions, providing a powerful complement to experimental data. kuleuven.beuniroma1.it Such computational studies can aid in the interpretation of complex spectra and provide insights into the electronic structure and reactivity of the molecule, guiding future synthetic efforts. kuleuven.benih.gov

Solid-State NMR for Polymorphic Studies

The crystalline form of a compound can significantly impact its physical properties, including solubility and bioavailability. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid forms of materials. For this compound, future research could greatly benefit from the application of 19F ssNMR. Given that 19F is a 100% naturally abundant nucleus with a high gyromagnetic ratio, it offers excellent sensitivity in NMR experiments.

Future investigations would likely involve the use of high-resolution 19F ssNMR techniques, such as high-power proton decoupling and magic-angle spinning (MAS). rsc.org These methods can overcome the spectral broadening seen in solid samples, providing sharp signals that can distinguish between different polymorphic forms. rsc.org By analyzing the 19F chemical shifts and through-space dipolar couplings, researchers can elucidate the distinct molecular packing and conformations present in different polymorphs of this compound. Furthermore, relaxation-filtered experiments could differentiate between rigid crystalline domains and more mobile amorphous regions within a sample. nih.gov Such studies are crucial for ensuring the consistency and performance of the material in any potential application. The integration of ssNMR spectral data with nuclear magnetic relaxation times could also offer insights into the molecular mobility of different parts of the molecule within the crystal lattice. rsc.org

High-Resolution Imaging Techniques

Visualizing the atomic structure of small molecules with high precision is fundamental to understanding their function. While X-ray crystallography remains a gold standard, recent advancements in high-resolution imaging offer complementary and sometimes advantageous alternatives, especially for materials that are difficult to crystallize into large single crystals.

A promising future direction for studying this compound involves the use of cryogenic electron microscopy (cryo-EM). labmanager.com Though traditionally used for large biomolecules, new methods are making cryo-EM increasingly applicable to small molecules. labmanager.com By embedding the compound in a vitrified solvent or on a support like graphene, it is possible to acquire images of individual molecules or nanocrystals. nih.gov Advanced image processing, averaging the signals from thousands of molecules, can then be used to reconstruct a high-resolution image of the molecular structure. oup.com Another cutting-edge technique is atomic-resolution scanning transmission electron microscopy (STEM). nih.gov This method has been shown to distinguish individual carbon and nitrogen atoms in small organic molecules, offering unprecedented detail. nih.gov Applying these techniques to this compound could provide direct visualization of the intramolecular and intermolecular interactions, including the hydrogen bonding and fluorine contacts that dictate its crystal packing.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating discovery and optimization processes.

Once a synthetic route is proposed, ML algorithms can be used to optimize the reaction conditions for each step. This involves creating a model that correlates variables like temperature, solvent, catalyst, and reactant concentrations with the reaction yield and purity. researchgate.net For the synthesis of the tetrazole ring in this compound, an automated system could efficiently explore a wide parameter space to find the optimal conditions for the cycloaddition reaction, potentially leading to higher yields and shorter reaction times than traditional trial-and-error methods. nih.govresearchgate.net Machine learning models have been successfully used to predict modes of action for phenol derivatives and can be adapted for optimizing synthetic reactions. tandfonline.com

Role in Fundamental Understanding of Fluorine and Heteroatom Chemistry

The unique electronic properties of fluorine and the nitrogen-rich tetrazole ring make this compound an excellent candidate for fundamental studies in physical organic chemistry.

The presence of two fluorine atoms on the phenol ring offers a rich area for studying intramolecular interactions. The fluorine atoms are highly electronegative and can influence the electron distribution of the entire molecule. acs.org Research can focus on elucidating potential intramolecular hydrogen bonds, for instance between the phenolic hydroxyl group and an adjacent fluorine atom or a nitrogen atom of the tetrazole ring. ucla.edu While C-F bonds are generally considered weak hydrogen bond acceptors, their influence on molecular conformation can be significant. ucla.edu

Furthermore, the interaction between the fluorine atoms and the tetrazole ring, a type of lone pair-π interaction, could be investigated. The fluorination of an aromatic ring can create a "π-hole," a region of positive electrostatic potential on the face of the ring, which can interact favorably with the lone pairs of the nitrogen atoms in the tetrazole. nih.gov Advanced spectroscopic techniques, coupled with high-level computational chemistry, can be used to quantify the strength and nature of these intramolecular forces. rsc.org A deeper understanding of these interactions is crucial for the rational design of new molecules with desired properties. nih.gov

Studies on Aromaticity and Tautomerism in Fluorinated Tetrazoles

The interplay between the fluorinated phenyl ring and the tetrazole ring in this compound presents a rich area for fundamental research, particularly concerning the phenomena of aromaticity and tautomerism.

Aromaticity:

Tautomerism: